molecular formula C17H23NO4 B2691508 Tert-butyl 2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate CAS No. 337368-53-3

Tert-butyl 2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate

Cat. No.: B2691508
CAS No.: 337368-53-3
M. Wt: 305.374
InChI Key: PIHOJFAMQDWYCG-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a 4-methoxybenzoyl substituent. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and 4-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to improve efficiency and yield. The use of automated systems for reagent addition and product isolation can also enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-formylbenzoyl or 4-carboxybenzoyl derivatives.

    Reduction: 4-hydroxybenzoyl derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(4-hydroxybenzoyl)pyrrolidine-1-carboxylate
  • Tert-butyl 2-(4-chlorobenzoyl)pyrrolidine-1-carboxylate
  • Tert-butyl 2-(4-nitrobenzoyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity to its targets .

Biological Activity

Tert-butyl 2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16H21NO3
  • Molecular Weight : 275.35 g/mol
  • IUPAC Name : this compound

This compound features a pyrrolidine ring, a tert-butyl group, and a 4-methoxybenzoyl moiety, which contribute to its unique biological properties.

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activities. For instance, studies on related methoxybenzoyl derivatives have shown potent inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, these compounds have been effective against various cancer types, including prostate and melanoma cancers .

Table 1: Comparison of Anticancer Activities

CompoundMechanism of ActionCancer TypeEfficacy (%)
SMART-HInhibits tubulin polymerizationProstate (PC-3)30
SMART-FInduces apoptosisMelanoma (A375)25
This compoundPotentially similar mechanism as aboveTBDTBD

Antiviral Activity

The compound's structural analogs have also been studied for antiviral properties. For example, certain derivatives have shown effectiveness against viruses such as HSV-1 and tobacco mosaic virus (TMV). The incorporation of the methoxy group is believed to enhance the binding affinity to viral targets, thus improving antiviral efficacy .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways that regulate apoptosis and cell cycle progression.
  • Interaction with Tubulin : By binding to tubulin, it prevents microtubule formation, which is crucial for mitosis.

Study on Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various methoxybenzoyl derivatives, including those structurally related to this compound. The results demonstrated that these compounds could significantly inhibit the growth of cancer cells in vitro and in vivo, suggesting their potential as therapeutic agents .

Antiviral Screening

In another investigation focused on antiviral activity, derivatives similar to this compound were screened for their effectiveness against multiple viral strains. The study found that these compounds exhibited promising antiviral activity, particularly against HSV-1, with IC50 values indicating potent inhibitory effects .

Properties

IUPAC Name

tert-butyl 2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-11-5-6-14(18)15(19)12-7-9-13(21-4)10-8-12/h7-10,14H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHOJFAMQDWYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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